二烯丙基季戊四醇

描述

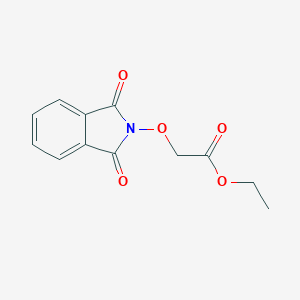

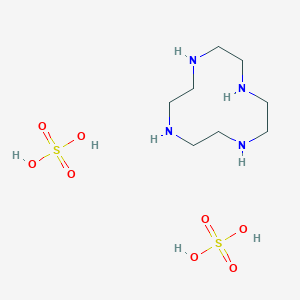

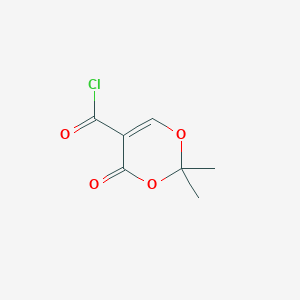

Diallyl pentaerythritol is a chemical compound with the molecular formula C11H20O4 . It is derived from pentaerythritol, a white crystalline odorless solid that has been synthesized since 1891 . Pentaerythritol is a multifaceted species used in many compounds, which are widely utilized in medicine and industry .

Synthesis Analysis

The synthesis of four-armed materials based on a pentaerythritol core, which is connected by spacers with different lengths to the coumarin moieties as mesogenic groups, has been reported . The chemical structure of these compounds is confirmed by FT-IR, 1H, 13C NMR, and mass spectrometry (MS) .Molecular Structure Analysis

Pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products, due to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons .Chemical Reactions Analysis

Pentaerythritol plays a crucial role in organic and medicinal chemistry, particularly in multicomponent reactions (MCRs) . In these reactions, pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products .Physical And Chemical Properties Analysis

Diallyl pentaerythritol has an average mass of 216.274 Da and a monoisotopic mass of 216.136154 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 334.2±42.0 °C at 760 mmHg, and a flash point of 155.9±27.9 °C .科学研究应用

它作为运输平台中的核心,适用于创建新的诊断和治疗剂,包括用于核医学和磁共振成像的靶向抗癌剂 (Ю. В. Стукалов et al., 2017).

二烯丙基季戊四醇已在治疗心绞痛中得到研究 (D. A. Sherber & I. Gelb, 1961).

作为阳极抑制剂,它通过与钢表面强烈相互作用来防止碳钢腐蚀 (Xin Zhou, Huaiyu Yang, & Fu-hui Wang, 2012).

季戊四醇可用作多价糖脂的核心,用作糖脂和聚集糖脂囊泡中展示碳水化合物的支架 (J. Xue et al., 2005).

它在某些化学衍生物的合成中充当高效、可生物降解、无毒且市售的 H 键有机催化剂 (Shohreh Farahmand et al., 2019).

季戊四醇四硝酸酯在实验性动脉粥样硬化研究中显示出血管保护活性 (G. Kojda et al., 1998).

属性

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSWSKVODYPNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)(CO)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallyl pentaerythritol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

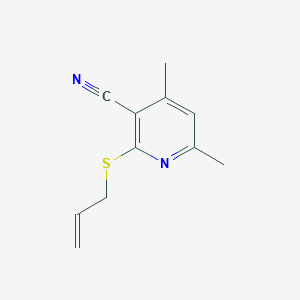

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)